molecular formula C3H5Cl B8820156 1-Propene-1,1,3,3,3-d5, 2-chloro- CAS No. 2102-19-4

1-Propene-1,1,3,3,3-d5, 2-chloro-

Cat. No.: B8820156
CAS No.: 2102-19-4
M. Wt: 81.55 g/mol
InChI Key: PNLQPWWBHXMFCA-KPAILUHGSA-N
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Description

1-Propene-1,1,3,3,3-d5, 2-chloro- is a deuterated derivative of 2-chloropropene (C₃H₅Cl), where five hydrogen atoms at positions 1,1,3,3,3 are replaced with deuterium (²H). The non-deuterated parent compound, 2-chloropropene (CAS 557-98-2), has a molecular weight of 76.525 g/mol and the IUPAC name 2-chloro-1-propene . Its structure features a chlorine atom at the second carbon of the propene chain, adjacent to the double bond. The deuterated form is primarily employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) due to its isotopic distinction, which minimizes interference from non-deuterated analytes in complex matrices .

Properties

CAS No.

2102-19-4

Molecular Formula

C3H5Cl

Molecular Weight

81.55 g/mol

IUPAC Name

2-chloro-1,1,3,3,3-pentadeuterioprop-1-ene

InChI

InChI=1S/C3H5Cl/c1-3(2)4/h1H2,2H3/i1D2,2D3

InChI Key

PNLQPWWBHXMFCA-KPAILUHGSA-N

Isomeric SMILES

[2H]C(=C(C([2H])([2H])[2H])Cl)[2H]

Canonical SMILES

CC(=C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers of Chloropropene

  • 3-Chloro-1-propene (Allyl chloride, CAS 107-05-1) :

    • Structure : CH₂=CH-CH₂Cl.
    • Molecular weight : 76.53 g/mol.
    • Key differences : The chlorine is at the terminal carbon (C3), making it an allylic chloride. This structural difference leads to distinct reactivity, such as participation in nucleophilic substitution or elimination reactions. Allyl chloride is industrially significant for synthesizing epichlorohydrin and plastics .
    • Toxicity : Classified as a hazardous substance with acute toxicity (SIDS report) .
  • 1-Chloro-1-propene (CAS 590-21-6) :

    • Structure : CH₃-CH=CHCl.
    • Molecular weight : 76.525 g/mol.
    • Key differences : The chlorine is at C1, adjacent to the double bond. This vinylic chloride exhibits reduced reactivity compared to allyl chloride, with stabilization of the double bond influencing its chemical behavior .

Dichlorinated Propenes

  • 1,3-Dichloro-1-propene (CAS 542-75-6) :

    • Structure : Cl-CH=CH-CH₂Cl (Z and E isomers).
    • Molecular weight : 110.97 g/mol.
    • Key differences : The presence of two chlorine atoms increases molecular weight and polarity. This compound is used as a soil fumigant but is restricted due to environmental toxicity .
  • 1,2-Dichloro-1-propene (CAS 563-54-2): Structure: CH₂Cl-CH=CHCl. Molecular weight: 110.97 g/mol. Key differences: Vicinal dichlorination alters steric and electronic properties, influencing boiling points and solubility compared to monochlorinated derivatives .

Trichlorinated Propenes

  • 1,1,3-Trichloro-1-propene (CAS 2567-14-8) :
    • Structure : Cl₂C=CH-CH₂Cl.
    • Molecular weight : 145.415 g/mol.
    • Key differences : Three chlorine atoms enhance density and lipophilicity, making this compound more persistent in environmental matrices. It is used in specialty chemical synthesis .

Fluorinated Analogues

  • 3-Chloro-1,1,1-trifluoro-propane (CAS 460-35-5) :

    • Structure : CF₃-CH₂-CH₂Cl.
    • Molecular weight : 132.51 g/mol.
    • Key differences : Fluorine substitution increases electronegativity and thermal stability. This compound is utilized in pharmaceutical intermediates .
  • (Z)-1-Chloro-3,3,3-trifluoro-1-propene (CAS 2730-43-0): Structure: Cl-CH=CF₂. Molecular weight: 130.49 g/mol. Key differences: The trifluoromethyl group introduces steric hindrance and alters reaction pathways compared to non-fluorinated analogs .

Deuterated vs. Non-Deuterated Chloropropenes

Property 1-Propene-1,1,3,3,3-d5, 2-chloro- 2-Chloropropene (Non-deuterated)
Molecular Formula C₃D₅Cl C₃H₅Cl
Molecular Weight (g/mol) ~81.55 76.525
Primary Use GC-MS internal standard Chemical synthesis, solvents
Isotopic Distinction Five deuterium atoms Natural hydrogen isotopes
Toxicity Low (trace analytical use) Moderate (hazardous in bulk)

Key Notes:

  • Deuterated compounds like 1-propene-1,1,3,3,3-d5, 2-chloro- exhibit nearly identical chemical behavior to their non-deuterated counterparts but are distinguished by higher molecular weight, enabling precise quantification in mass spectrometry .
  • Kinetic isotope effects are negligible in analytical applications but may influence reaction rates in synthetic chemistry .

Data Tables

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
2-Chloropropene 557-98-2 C₃H₅Cl 76.525 Solvent, organic synthesis
1-Propene-1,1,3,3,3-d5, 2-chloro- - C₃D₅Cl ~81.55 GC-MS internal standard
Allyl chloride (3-chloro-1-propene) 107-05-1 C₃H₅Cl 76.53 Epichlorohydrin production
1,3-Dichloro-1-propene 542-75-6 C₃H₄Cl₂ 110.97 Soil fumigant (restricted)
1,1,3-Trichloro-1-propene 2567-14-8 C₃H₃Cl₃ 145.415 Specialty chemicals

Table 2: Isotopic and Functional Comparison

Feature Deuterated (1,1,3,3,3-d5) Non-Deuterated Fluorinated Analogues
Mass Spectral Signature Distinct (D5 vs. H) Standard Unique (F vs. Cl/H)
Reactivity Similar Baseline Altered (electronegative)
Environmental Persistence Low Variable High (CF bonds)

Preparation Methods

Protected Intermediate Strategy

A prominent method, detailed in patent CN114853564B, involves synthesizing 2-chloro-1,3-propanediol-D5 (D5-2-MCPD) from glycerol-D5, followed by dehydration to form the target alkene.

Step 1: Protection of Glycerol-D5

Glycerol-D5 is reacted with a silicon-based protecting group (e.g., triisopropylsilyl chloride) under alkaline catalysis to yield a diester or diether intermediate. This step selectively protects two hydroxyl groups, leaving the central hydroxyl group free for subsequent chlorination:

Glycerol-D5+2R1ClBaseR1O-CD2-CH(OH)-CD2-OR1\text{Glycerol-D5} + 2 \, \text{R1Cl} \xrightarrow{\text{Base}} \text{R1O-CD2-CH(OH)-CD2-OR1}

Reaction conditions: Dichloromethane solvent, triethylamine catalyst, -10°C to 0°C.

Step 2: Chlorination

The intermediate is treated with phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) at 15–20°C, replacing the central hydroxyl group with chlorine:

R1O-CD2-CH(OH)-CD2-OR1+PCl5R1O-CD2-CHCl-CD2-OR1+POCl3+HCl\text{R1O-CD2-CH(OH)-CD2-OR1} + \text{PCl5} \rightarrow \text{R1O-CD2-CHCl-CD2-OR1} + \text{POCl3} + \text{HCl}

Yield: 85–90%.

Step 3: Deprotection and Dehydration

The protecting groups are removed using tetrabutylammonium fluoride (TBAF), yielding 2-chloro-1,3-propanediol-D5. Subsequent dehydration with concentrated sulfuric acid at 120°C eliminates water, forming the target alkene:

HO-CD2-CHCl-CD2-OHH2SO4CH2=CDCl-CD3+2H2O\text{HO-CD2-CHCl-CD2-OH} \xrightarrow{\text{H2SO4}} \text{CH2=CDCl-CD3} + 2 \, \text{H2O}

Overall yield: 70–75%.

Radical-Mediated Chlorination of Deuterated Alkenes

Homolytic Addition of Hydrogen Chloride

Building on methods for deuterated ethylenes, radical-chain addition of HCl to propene-D6 (CD2=CD-CD3) under UV light generates 2-chloropropane-D5, which is dehydrogenated to form the target compound:

Step 1: Radical Chlorination

CD2=CD-CD3+HClhνCD2Cl-CD2-CD3\text{CD2=CD-CD3} + \text{HCl} \xrightarrow{h\nu} \text{CD2Cl-CD2-CD3}

Conditions: -78°C, acetone solvent, 6-hour irradiation.

Step 2: Dehydrochlorination

The chlorinated product undergoes base-mediated elimination (e.g., KOH/ethanol, 70°C) to form the alkene:

CD2Cl-CD2-CD3KOHCH2=CDCl-CD3+KCl+H2O\text{CD2Cl-CD2-CD3} \xrightarrow{\text{KOH}} \text{CH2=CDCl-CD3} + \text{KCl} + \text{H2O}

Yield: 60–65%.

Isotope Exchange Methods

Post-Synthetic Deuterium Incorporation

Deuterium can be introduced via acid-catalyzed exchange using D2O and palladium catalysts. For example, 2-chloropropene is refluxed with D2O and Pd/C at 150°C, replacing hydrogens at the 1,1,3,3,3 positions:

CH2=CHCl-CH3+5D2OPd/CCD2=CDCl-CD3+5HDO\text{CH2=CHCl-CH3} + 5 \, \text{D2O} \xrightarrow{\text{Pd/C}} \text{CD2=CDCl-CD3} + 5 \, \text{HDO}

Deuterium incorporation: >98%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages
Protected IntermediateGlycerol-D5Protection, chlorination, dehydration70–75%High regioselectivity, scalable
Radical ChlorinationPropene-D6Radical addition, elimination60–65%Short route, avoids protection steps
Isotope Exchange2-ChloropropeneAcid-catalyzed H/D exchange50–55%Late-stage deuteration, flexible

The protected intermediate method offers the highest yield and is preferred for large-scale synthesis, whereas radical chlorination provides a faster route despite lower yields. Isotope exchange is less efficient but useful for introducing deuterium post-synthesis.

Applications and Implications

1-Propene-1,1,3,3,3-d5, 2-chloro- is indispensable in quantifying chloropropanol esters in processed foods, enabling precise detection at parts-per-billion levels . Its synthesis underscores the importance of deuterated standards in modern analytical chemistry, ensuring compliance with food safety regulations. Future research should optimize deuteration efficiency and explore continuous-flow systems to enhance scalability.

Q & A

Basic: What synthetic strategies are recommended for incorporating deuterium into 2-chloro-1-propene derivatives, and how is isotopic purity ensured?

Methodological Answer:
Deuterated compounds like 1-Propene-1,1,3,3,3-d5, 2-chloro- are typically synthesized via acid-catalyzed H/D exchange or deuterated precursor reactions . For example:

  • Deuteration of propenes : Use D₂O or deuterated acids (e.g., DCl) to replace hydrogen at specific positions under controlled pH and temperature .
  • Purification : Isotopic purity (>98%) is validated using gas chromatography-mass spectrometry (GC-MS) to distinguish m/z ratios of deuterated vs. non-deuterated species .
  • Key considerations : Avoid proton exchange during storage by using inert atmospheres and anhydrous conditions .

Basic: Which spectroscopic techniques are optimal for structural elucidation of deuterated chlorinated alkenes?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Reduced signal intensity at deuterated positions (e.g., 1,1,3,3,3-d5), with residual protons showing splitting patterns influenced by neighboring ²H nuclei .
    • ¹³C NMR : Deuterium-induced isotopic shifts (~0.1–0.3 ppm) help confirm substitution sites .
  • Mass Spectrometry (MS) : High-resolution MS identifies isotopic clusters (e.g., m/z 110.97 for C₃D₅Cl) and distinguishes isotopic impurities .
  • IR Spectroscopy : C-Cl stretching (~550–600 cm⁻¹) and C=C vibrations (~1600–1680 cm⁻¹) confirm functional groups .

Advanced: How do deuterium substitutions at the 1,1,3,3,3 positions affect kinetic isotope effects (KIE) in elimination reactions?

Methodological Answer:
Deuterium at β-positions (e.g., C-3) induces primary KIE in dehydrohalogenation due to altered transition-state vibrational frequencies:

  • Example : In HCl elimination from 2-chloro-1-propene-d5, deuterium at C-3 slows the reaction (KIE ≈ 2–3) by stabilizing the reactant state .
  • Experimental Design : Compare rate constants (k_H/k_D) using isotopically pure samples and monitor products via GC or FTIR .
  • Contradictions : Discrepancies in KIE values may arise from competing mechanisms (e.g., E1 vs. E2); use isotopic labeling at multiple positions to resolve .

Advanced: What challenges arise in interpreting NMR data for highly deuterated alkenes, and how are they addressed?

Methodological Answer:

  • Signal Suppression : Deuterated carbons (e.g., C-1, C-3) lack ¹H signals, complicating integration. Use ²H NMR or heteronuclear correlation (HSQC) for direct detection .
  • Coupling Artifacts : ²H-¹H coupling in residual protons (e.g., at C-2) splits signals. Apply ²H decoupling or analyze at higher magnetic fields (≥500 MHz) .
  • Quantitative Analysis : Combine with elemental analysis (Cl% validation) to confirm stoichiometry .

Experimental Design: What parameters are critical for studying thermal decomposition kinetics of 2-chloro-1-propene-d5?

Methodological Answer:

  • Temperature Control : Use microreactors (±0.1°C precision) to isolate decomposition pathways (e.g., radical vs. ionic mechanisms) .
  • Isotopic Purity : Verify via isotope ratio MS ; impurities (>2% non-deuterated) skew Arrhenius parameters .
  • Product Trapping : Employ cryogenic trapping or in-line FTIR to detect intermediates like HCl-d0/d1 .

Data Contradiction Analysis: How should conflicting thermodynamic data (e.g., ΔfH°) for chlorinated propenes be resolved?

Methodological Answer:

  • Cross-Validation : Compare calorimetry (e.g., bomb calorimetry for ΔfH°) with computational methods (DFT/B3LYP) .
  • Calibration Standards : Use reference compounds (e.g., 1,3-dichloropropene ΔfH° = −24.7 kJ/mol ) to calibrate instruments.
  • Error Sources : Discrepancies often stem from phase differences (gas vs. liquid) or incomplete reaction equilibria .

Safety Protocols for Handling Deuterated Chlorinated Alkenes

  • Ventilation : Use fume hoods to prevent inhalation of volatile chlorinated compounds (TLV ≈ 1 ppm) .
  • PPE : Wear nitrile gloves and eye protection; deuterated compounds may exhibit unique toxicity profiles .
  • Waste Disposal : Segregate halogenated waste and avoid contact with oxidizers (risk of Cl₂ release) .

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